molecular formula C7H6Cl2O2S B151270 4-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 2389-73-3

4-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No.: B151270
CAS No.: 2389-73-3
M. Wt: 225.09 g/mol
InChI Key: JXVJGPMIPPKYAS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2O2S and its molecular weight is 225.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Friedel-Crafts Sulfonylation in Ionic Liquids The synthesis and reactivity of 4-(Chloromethyl)benzene-1-sulfonyl chloride have been explored in various chemical processes. One notable application is in the Friedel-Crafts sulfonylation reaction, where 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids serve as a reaction medium and catalyst. This approach yields diaryl sulfones under ambient conditions, demonstrating enhanced reactivity of the substrates. The Lewis acidity of the ionic liquid plays a crucial role in the conversion efficiency of this reaction. This technique is instrumental in producing sulfonyl chlorides like this compound with high efficiency and precision (Nara, Harjani, & Salunkhe, 2001).

Characterization and Computational Analysis The compound synthesized from 4-methyl benzene sulfonyl chloride has been extensively characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Computational methods like Density Functional Theory (DFT) have been employed for molecular geometry and vibrational frequency analysis. These studies not only confirm the compound's structure but also provide insight into the charge transfer, atomic charges, and molecular orbitals, enhancing the understanding of its chemical behavior and potential applications (Sarojini et al., 2012).

Reactivity and Functional Group Analysis

Synthesis of Amino Acid Sulfonamides this compound is also a precursor in the synthesis of amino acid derivatives. The interaction of this sulfonyl chloride with amino acid methyl esters leads to the formation of amino acid sulfonamide derivatives. These reactions and the subsequent molecular characterizations highlight the compound's role in synthesizing complex organic molecules, which could have significant applications in various fields, including pharmaceuticals (Riabchenko et al., 2020).

Function Group Uniformity of Polystyrol Sulfonyl Chloride Resins The uniformity of functional groups in polystyrol sulfonyl chloride resins, which can be derived from compounds like this compound, has been studied using infrared spectroscopy. This research provides essential insights into the optimal reaction conditions for achieving uniform functional group distribution in resins, a crucial factor in their application in various industries (Lin, Wei, Liu, & Zhou, 2009).

Safety and Hazards

Safety data sheets recommend using this chemical only outdoors or in a well-ventilated area . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Protective clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Keep away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

    Mode of Action

    As an alkylating agent, 4-(Chloromethyl)benzene-1-sulfonyl chloride can form covalent bonds with biological molecules, altering their structure and function . This compound may undergo nucleophilic substitution reactions .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . .

Properties

IUPAC Name

4-(chloromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVJGPMIPPKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626284
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-73-3
Record name 4-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Reaction Step One
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Synthesis routes and methods II

Procedure details

To a 250 mL flask, fitted with addition funnel, reflux condenser and thermometer, is placed 50 g (0.43 mole) of chlorosulfonic acid. Benzyl chloride, (18 g, 0.14 mole) is added to the reaction mixture, slowly, with continuous stirring, over a period of two hours. The temperature of the reaction is kept near room temperature using a water bath. After the addition is complete, the stirring is continued for at least one hour. After analysis by thin layer chromatography shows that the reaction is complete, the reaction mixture is poured into 150 g of crushed ice. The solid is collected and washed with cold water several times. The crude product is further purified by recrystallization. The product is characterized using 1H NMR spectroscopy.
Quantity
50 g
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18 g
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reactant
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[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.